6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound with the molecular formula C6H4BrFN4. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine with amines under microwave irradiation at 140°C, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of polar solvents and catalysts to facilitate the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxidized triazolopyridine derivatives .
Scientific Research Applications
6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of advanced materials and as a precursor for the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their biological functions. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine
- 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Uniqueness
6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
2387072-28-6 |
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Molecular Formula |
C6H4BrFN4 |
Molecular Weight |
231.03 g/mol |
IUPAC Name |
6-bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C6H4BrFN4/c7-3-2-12-5(1-4(3)8)10-6(9)11-12/h1-2H,(H2,9,11) |
InChI Key |
WRFZHHOVCBTHCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN2C1=NC(=N2)N)Br)F |
Origin of Product |
United States |
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